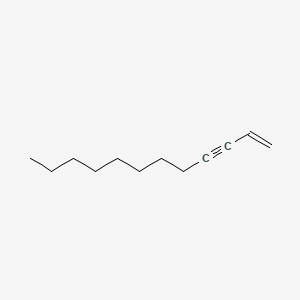
Acetylcarbamate
Descripción general
Descripción
Acetylcarbamate, also known as tert-butyl N-acetylcarbamate , is a chemical compound with the molecular formula C₇H₁₃NO₃ . It belongs to the class of carbamates , which find applications in various fields such as agrochemicals, polymer industry, peptide synthesis, and medicinal chemistry .
Synthesis Analysis
The practical synthesis of tert-butyl acetylcarbamate involves the reaction between N-Boc-thioacetamide and other reactants. Notably, natural phosphate serves as a catalyst in this process. The reaction proceeds with excellent yield, simple workup, and minimal environmental impact. The use of natural phosphate as a catalyst makes this synthesis attractive due to its availability, stability, ease of handling, and cost-effectiveness .
Molecular Structure Analysis
The crystal structure of tert-butyl acetylcarbamate has been studied. It is represented by the chemical formula C₇H₁₃NO₃ . In the crystal lattice, symmetrical pairs of strong N—H···O hydrogen bonds connect the molecules into dimers, forming an R₂₂(8) ring motif. The interactions between neighboring dimers are primarily van der Waals forces, involving hydrophobic methyl groups. The crystal structure was refined using a transferred multipolar atom model .
Chemical Reactions Analysis
While the specific chemical reactions involving acetylcarbamate may vary depending on the context, it is essential to recognize its potential reactivity. Carbamates, including acetylcarbamate, can participate in various reactions, such as hydrolysis, amidation, and nucleophilic substitution. These reactions are crucial for their applications in drug design and other fields .
Aplicaciones Científicas De Investigación
Benzyl Acetylcarbamate Potassium Salt (BENAC-K)
Benzyl acetylcarbamate potassium salt (BENAC-K) has been developed as a simple nucleophilic acetamide equivalent. It demonstrates potential in converting a variety of alkyl halides into benzyloxycarbonyl-protected N-alkylacetamides, showcasing its versatility in chemical synthesis (Sakai et al., 2019).
Potassium Salts of N-Acetylcarbamate for Pharmaceutical Products
Two new reagents, p-methoxybenzyl N-acetylcarbamate potassium salt (PM-BENAC-K) and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt (2,4-DM-BENAC-K), refined versions of BENAC-K, are used in synthetic studies of natural and pharmaceutical products. They show promise as equivalents of both N-acetamide and Moz/Dmoz-protected nitrogen nucleophiles (Sakai et al., 2022).
Crystal Structure Analysis
The crystal structure of tert-butyl acetylcarbamate was analyzed using a green method and natural phosphate as a catalyst. The study provides insights into the crystal packing and molecular interactions, important for understanding its chemical properties (Dawa El Mestehdi et al., 2022).
Acetylcholinesterase Inhibitors
Acetylcarbamate compounds are studied in the context of acetylcholinesterase inhibition. This research is significant for understanding mechanisms in neurotransmission and developing relevant drugs and toxins. Such inhibitors have applications in treating neurodegenerative disorders and are also critical in toxicology studies (Čolović et al., 2013).
Assays for Organophosphates and Carbamates
Acetylcholinesterase based dipsticks with indoxylacetate as a substrate have been developed for assays of organophosphates and carbamates. These dipsticks are used for detecting inhibitors, which is crucial in environmental monitoring and safety assessments (Pohanka, 2012).
Propiedades
IUPAC Name |
acetylcarbamic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO3/c1-2(5)4-3(6)7/h1H3,(H,4,5)(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNSHVJSFPXZRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595284 | |
| Record name | Acetylcarbamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetylcarbamate | |
CAS RN |
75263-37-5 | |
| Record name | Acetylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075263375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetylcarbamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETYLCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31FOP016QT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3,5-Diacetyloxy-2-(hydroxymethyl)-6-methoxy-oxan-4-yl] acetate](/img/structure/B3056845.png)











